2,4-Difluoro-5-(2-methylpropanamido)benzoic acid
Overview
Description
2,4-Difluoro-5-(2-methylpropanamido)benzoic acid is a fluorinated benzoic acid derivative with the molecular formula C11H11F2NO3 and a molecular weight of 243.21 g/mol. This compound features two fluorine atoms on the benzene ring and an isobutyramide group attached to the fifth carbon of the ring
Mechanism of Action
Target of Action
The compound is a derivative of benzoic acid, which is often used in medicine and food preservation. Benzoic acid and its derivatives can have various targets depending on their specific functional groups .
Biochemical Pathways
Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid . The specific pathways for this compound could be similar, but would depend on its specific targets and mode of action.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors like its size, polarity, and solubility. Benzoic acid derivatives are generally well-absorbed and can be metabolized in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-5-(2-methylpropanamido)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,4-difluorobenzoic acid as the starting material.
Activation: The carboxylic acid group of 2,4-difluorobenzoic acid is activated using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride.
Amide Formation: The acid chloride is then reacted with isobutyramide under controlled conditions to form the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-5-(2-methylpropanamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the fluorine atoms or other functional groups.
Substitution: Substitution reactions can occur at the benzene ring, replacing hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Various electrophiles and nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the original compound.
Scientific Research Applications
2,4-Difluoro-5-(2-methylpropanamido)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2,4-Difluorobenzoic Acid: Lacks the isobutyramide group.
2,4-Difluoro-5-aminobenzoic Acid: Lacks the isobutyramide group and has an amino group instead.
2,4-Difluoro-5-(methylamino)benzoic Acid: Similar structure but with a methylamino group instead of isobutyramide.
Uniqueness: 2,4-Difluoro-5-(2-methylpropanamido)benzoic acid is unique due to the presence of the isobutyramide group, which imparts distinct chemical and biological properties compared to its similar counterparts.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,4-difluoro-5-(2-methylpropanoylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-5(2)10(15)14-9-3-6(11(16)17)7(12)4-8(9)13/h3-5H,1-2H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVYKILXYSAKML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C(=C1)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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